molecular formula C10H15NO B1281459 1-(2-Methylphenoxy)propan-2-amine CAS No. 59722-22-4

1-(2-Methylphenoxy)propan-2-amine

Cat. No. B1281459
CAS RN: 59722-22-4
M. Wt: 165.23 g/mol
InChI Key: AUWZEXMVEMHCAL-UHFFFAOYSA-N
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Description

The compound 1-(2-Methylphenoxy)propan-2-amine is a chemical structure that is related to various research areas, including the synthesis of enantioenriched amines, host-guest chemistry, forensic analysis of drugs, and the development of antimicrobial agents. The papers provided discuss compounds with structural similarities or functionalities related to 1-(2-Methylphenoxy)propan-2-amine, which can provide insights into its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds, such as 1-[2-bromo(het)aryloxy]propan-2-amines, has been achieved through enzymatic strategies using transaminases and lipases, leading to high enantiomeric excesses (ee) of the desired products . These methods provide a chemoenzymatic strategy that could potentially be applied to the synthesis of 1-(2-Methylphenoxy)propan-2-amine, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Methylphenoxy)propan-2-amine has been studied, with the crystal structure of 1,2-bis(2-aminophenoxy)ethane showing intermolecular interactions and weak hydrogen-bonding interactions . These findings suggest that 1-(2-Methylphenoxy)propan-2-amine may also exhibit specific intermolecular interactions due to the presence of the amine group and the phenoxy substituent.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored, such as the synthesis of aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane and 1-phenoxy-3-(propylsulfanyl)propane . These studies involve reactions with formaldehyde and secondary amines, indicating that 1-(2-Methylphenoxy)propan-2-amine could potentially undergo similar reactions to yield a variety of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using various analytical techniques, including liquid chromatography and mass spectrometry . These methods could be applied to 1-(2-Methylphenoxy)propan-2-amine to determine its properties, such as solubility, stability, and reactivity. Additionally, the antimicrobial properties of aminomethoxy derivatives have been tested, suggesting that 1-(2-Methylphenoxy)propan-2-amine could also be evaluated for potential antimicrobial activity .

Scientific Research Applications

3. Synthesis and antileishmanial activity of 1,3-bis(aryloxy)propan-2

  • Results: The study found that compounds bearing hydrophobic o-CH3 or o-Cl groups were more potent than compounds with hydrophilic o-CN or o-OCH3 groups as ring substituent .

4. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines

  • Results: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

5. Synthesis and antileishmanial activity of 1,3-bis(aryloxy)propan-2

  • Results: The study found that compounds bearing hydrophobic o-CH3 or o-Cl groups were more potent than compounds with hydrophilic o-CN or o-OCH3 groups as ring substituent .

6. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines

  • Results: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

properties

IUPAC Name

1-(2-methylphenoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-3-4-6-10(8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWZEXMVEMHCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510501
Record name 1-(2-Methylphenoxy)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenoxy)propan-2-amine

CAS RN

59722-22-4
Record name 1-(2-Methylphenoxy)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JR Cashman, D Ryan, WL McKeithan… - Journal of Medicinal …, 2021 - ACS Publications
Ventricular cardiac arrhythmia (VA) arises in acquired or congenital heart disease. Long QT syndrome type-3 (LQT3) is a congenital form of VA caused by cardiac sodium channel (I …
Number of citations: 7 pubs.acs.org
ACLM Carvalho - 2017 - repositorio.ufc.br
A (R)-Mexiletina, um fármaco antiarrítmico, e análogos, foram sintetizados seguindo rotas quimioenzimáticas. O rac-acetato de 1-(2, 6-dimetilfenoxi) propano-2-ila (rac-4a) foi utilizado …
Number of citations: 0 repositorio.ufc.br

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